molecular formula C13H8F4 B14120065 4'-Fluoro-4-(trifluoromethyl)biphenyl

4'-Fluoro-4-(trifluoromethyl)biphenyl

Cat. No.: B14120065
M. Wt: 240.20 g/mol
InChI Key: VBYPCJIAVPFBDO-UHFFFAOYSA-N
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Description

4-Fluoro-4’-(trifluoromethyl)-1,1’-biphenyl is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-4’-(trifluoromethyl)-1,1’-biphenyl typically involves the introduction of fluorine and trifluoromethyl groups into a biphenyl scaffold. One common method is the direct fluorination of biphenyl derivatives using fluorinating agents such as Selectfluor®. Another approach involves the use of trifluoromethylation reagents like trifluoromethyl iodide under photoredox conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-4’-(trifluoromethyl)-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Fluorinating Agents: Selectfluor®, N-fluorobenzenesulfonimide.

    Trifluoromethylation Reagents: Trifluoromethyl iodide, trifluoromethyl sulfonates.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed:

Scientific Research Applications

4-Fluoro-4’-(trifluoromethyl)-1,1’-biphenyl has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-4’-(trifluoromethyl)-1,1’-biphenyl involves its interaction with molecular targets through its fluorine and trifluoromethyl groups. These interactions can influence the compound’s binding affinity, stability, and reactivity. The electron-withdrawing nature of the trifluoromethyl group can enhance the compound’s ability to participate in various chemical reactions, while the fluorine atom can affect the compound’s overall polarity and bioavailability .

Comparison with Similar Compounds

  • 4-Fluoro-4’-(trifluoromethyl)proline
  • 4-Fluoro-4’-(trifluoromethyl)aniline
  • 4-Fluoro-4’-(trifluoromethyl)benzene

Comparison: 4-Fluoro-4’-(trifluoromethyl)-1,1’-biphenyl is unique due to its biphenyl structure, which provides a rigid and planar framework. This structural feature distinguishes it from other similar compounds, which may have different core structures or additional functional groups. The presence of both fluorine and trifluoromethyl groups enhances its chemical stability and reactivity compared to compounds with only one of these groups .

Properties

Molecular Formula

C13H8F4

Molecular Weight

240.20 g/mol

IUPAC Name

1-fluoro-4-[4-(trifluoromethyl)phenyl]benzene

InChI

InChI=1S/C13H8F4/c14-12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15,16)17/h1-8H

InChI Key

VBYPCJIAVPFBDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)F)C(F)(F)F

Origin of Product

United States

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